
(3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound with a highly complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone involves a multi-step process. A common route starts with the preparation of the 1,2,3-triazole ring through the azide-alkyne Huisgen cycloaddition, also known as the "click" reaction. Following this, the dihydroisoquinoline unit is incorporated using a condensation reaction with appropriate precursors. The final step typically involves the introduction of the methanone group under controlled conditions. Reaction temperatures, solvents, and catalysts are critical factors in ensuring high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis process is often optimized to maximize yield and minimize cost. This includes the use of continuous flow reactors for the "click" reaction, which ensures better control over reaction conditions and scalability. Solvent recovery and recycling are also employed to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline unit, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions are less common but can lead to the hydrogenation of the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminium hydride.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydrogenated triazole compounds.
Substitution: Functionalized derivatives with potential bioactivity.
科学的研究の応用
Chemistry
The compound is utilized as a building block for the synthesis of more complex molecules. Its unique triazole and isoquinoline structures make it an important intermediate in organic synthesis.
Biology
The compound exhibits significant bioactivity, including antimicrobial and anticancer properties. It is often studied for its potential use in developing new therapeutic agents.
Medicine
Due to its bioactivity, the compound is explored in the pharmaceutical industry for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials due to its unique structural properties.
作用機序
The compound exerts its effects through multiple molecular targets. In biological systems, it often interacts with enzymes and receptors, modulating their activity. The triazole ring is known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The isoquinoline unit can intercalate with DNA, affecting transcription and replication processes.
類似化合物との比較
When compared to other triazole-based compounds, (3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone stands out due to its dual functionality from both the triazole and isoquinoline units. This dual functionality provides a broader range of bioactivity and applications.
List of Similar Compounds
1-Phenyl-5-(pyrimidin-2-yl)-1H-1,2,3-triazole
2-(Phenylamino)-4H-3,1-benzoxazin-4-one
6-Phenyl-2-(1H-1,2,3-triazol-5-yl)quinoline
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)-N,N-dimethylbenzamide
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6OS/c30-22(28-14-11-17-7-4-5-8-18(17)15-28)21-20(16-31-23-24-12-6-13-25-23)29(27-26-21)19-9-2-1-3-10-19/h1-10,12-13H,11,14-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRJSQPPUYPVOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)CSC5=NC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

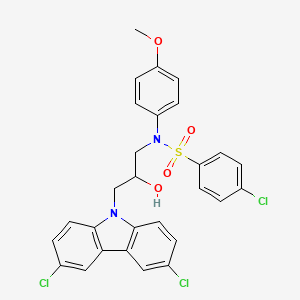


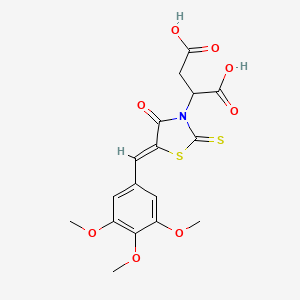
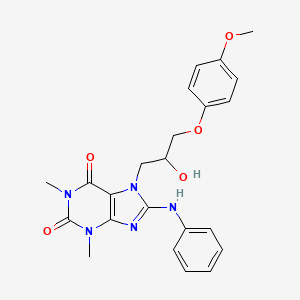

![2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE](/img/structure/B2407961.png)
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2407964.png)
![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)
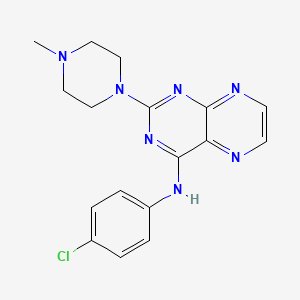
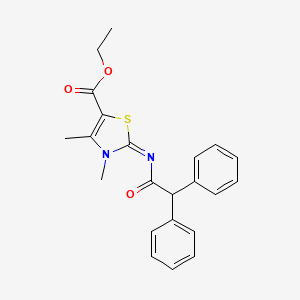
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2407969.png)
![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)
